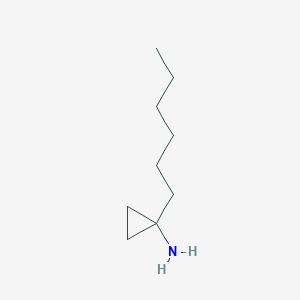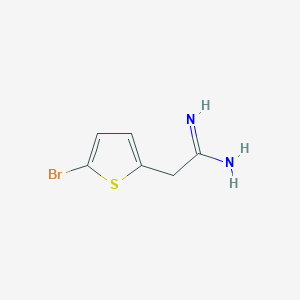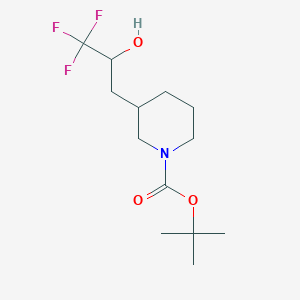
1-Hexylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an amine group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which imparts significant reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of hexyl-substituted alkenes followed by amination. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to an alkane or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hexylcyclopropane.
Substitution: Formation of halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Hexylcyclopropan-1-amine involves its interaction with molecular targets, primarily through the amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring’s strain can also induce unique conformational changes in target molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a hexyl group.
Uniqueness: 1-Hexylcyclopropan-1-amine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler cyclopropane derivatives.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
1-hexylcyclopropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |
InChI-Schlüssel |
IMFIANZBXBDFNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)

![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)







![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
